molecular formula C6H9N3O2 B2987287 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1246552-38-4

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2987287
CAS No.: 1246552-38-4
M. Wt: 155.157
InChI Key: WQBBXOAXPWLRDK-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H13N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Starting Materials: Ethyl acetoacetate and hydrazine hydrate are commonly used as starting materials.

  • Condensation Reaction: Ethyl acetoacetate is condensed with hydrazine hydrate to form a pyrazole ring.

  • Substitution Reaction: The resulting pyrazole is then substituted with an amino group at the 5-position and a carboxylic acid group at the 4-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 5-nitro-1-ethyl-1H-pyrazole-4-carboxylic acid.

  • Reduction: Formation of 5-amino-1-ethyl-1H-pyrazole-4-ol.

  • Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

  • 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a different position of the amino group.

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

This comprehensive overview highlights the importance and versatility of 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-amino-1-ethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBBXOAXPWLRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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